An In-Depth Technical Guide to 2,5-Difluoro-4-methoxyphenylboronic Acid
An In-Depth Technical Guide to 2,5-Difluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification: CAS Number 897958-93-9
This guide provides a comprehensive technical overview of 2,5-Difluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. Its unique electronic properties, stemming from the combined effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable reagent in the development of novel pharmaceuticals and advanced materials.
Chemical and Physical Properties
The intrinsic properties of 2,5-Difluoro-4-methoxyphenylboronic acid are crucial for its handling, reaction optimization, and application. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 897958-93-9 | [1][2] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][2] |
| Molecular Weight | 187.94 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room Temperature | [2] |
Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate data.
Synthesis and Reaction Pathways
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a trialkyl borate. A general and plausible synthetic route to 2,5-Difluoro-4-methoxyphenylboronic acid starts from 1-bromo-2,5-difluoro-4-methoxybenzene.
Logical Synthesis Workflow
The following diagram illustrates the logical steps for a typical synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid.
Caption: A generalized workflow for the synthesis of the target boronic acid.
Experimental Protocol: Synthesis of 2,5-Difluoro-4-methoxyphenylboronic Acid
The following is a representative, detailed experimental protocol adapted from analogous syntheses of fluorinated phenylboronic acids.
Materials:
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1-Bromo-2,5-difluoro-4-methoxybenzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (in hexanes, e.g., 2.5 M)
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Triisopropyl borate
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
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Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2,5-Difluoro-4-methoxyphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of 2,5-Difluoro-4-methoxyphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical agents and organic electronic materials.
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura reaction.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
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Aryl halide (e.g., aryl bromide or iodide)
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2,5-Difluoro-4-methoxyphenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
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Water (if using an aqueous base system)
Procedure:
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Reaction Setup: To a Schlenk flask or microwave vial, add the aryl halide (1.0 equivalent), 2,5-Difluoro-4-methoxyphenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
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Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
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Solvent Addition: Degassed solvent(s) are added via syringe.
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Reaction: The mixture is heated with stirring to the desired temperature (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Applications in Drug Discovery and Materials Science
The 2,5-difluoro-4-methoxyphenyl moiety is of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This building block is used in the synthesis of inhibitors for various enzymes and receptors in therapeutic areas such as oncology and inflammatory diseases.
In materials science, the introduction of this fluorinated aromatic group can be used to tune the electronic properties of organic semiconductors, liquid crystals, and polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Hazard Statements:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.



